molecular formula C19H18F4N6O2 B12416271 (6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide

(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide

Cat. No.: B12416271
M. Wt: 438.4 g/mol
InChI Key: OZIBIXCYSAMOHV-WDEREUQCSA-N
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Description

(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a trifluoropropyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide involves multiple steps, including the formation of the imidazo[1,5-a]pyrazine core and the subsequent introduction of the various substituents. The synthetic route typically starts with the preparation of the imidazo[1,5-a]pyrazine scaffold, followed by the introduction of the cyano and fluorophenyl groups through nucleophilic substitution reactions. The trifluoropropyl group is then introduced via a Friedel-Crafts alkylation reaction. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluorophenyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its therapeutic effects.

Comparison with Similar Compounds

(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide can be compared with similar compounds such as trifluorotoluene . While both compounds contain trifluoromethyl groups, this compound is unique due to its imidazo[1,5-a]pyrazine core and the presence of multiple functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H18F4N6O2

Molecular Weight

438.4 g/mol

IUPAC Name

(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide

InChI

InChI=1S/C19H18F4N6O2/c1-10-7-28-9-25-16(17(30)26-11(2)19(21,22)23)15(28)8-29(10)18(31)27-13-3-4-14(20)12(5-13)6-24/h3-5,9-11H,7-8H2,1-2H3,(H,26,30)(H,27,31)/t10-,11+/m0/s1

InChI Key

OZIBIXCYSAMOHV-WDEREUQCSA-N

Isomeric SMILES

C[C@H]1CN2C=NC(=C2CN1C(=O)NC3=CC(=C(C=C3)F)C#N)C(=O)N[C@H](C)C(F)(F)F

Canonical SMILES

CC1CN2C=NC(=C2CN1C(=O)NC3=CC(=C(C=C3)F)C#N)C(=O)NC(C)C(F)(F)F

Origin of Product

United States

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